molecular formula C13H12O4 B3329391 Methylene dioxyphenol CAS No. 58979-02-5

Methylene dioxyphenol

Cat. No.: B3329391
CAS No.: 58979-02-5
M. Wt: 232.23 g/mol
InChI Key: OXFUPTYCWKUJFS-UHFFFAOYSA-N
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Description

3,4-Methylene dioxyphenol, commonly known as sesamol (IUPAC: 3,4-dihydroxybenzo[d][1,3]dioxole), is a phenolic compound found in roasted sesame oil and sesame seeds. It is synthesized via methylenation of pyrocatechol (1,2-dihydroxybenzene), followed by acetylation and hydrolysis, achieving a total yield of 52.7% . Sesamol exhibits potent antioxidant activity by acting as both a primary (chain-breaking) and secondary (metal chelating) antioxidant, effectively scavenging free radicals and mitigating oxidative stress-related diseases such as cancer, cardiovascular disorders, and atherosclerosis . Its molecular structure features a benzene ring fused with a methylene dioxolane group, which enhances stability and reactivity (Figure 1).

Properties

IUPAC Name

2-[(2-hydroxyphenoxy)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFUPTYCWKUJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-methylenedioxyphenol typically involves the oxidation of 3,4-methylenedioxyacetophenone. The process begins with the addition of hydrogen peroxide to a solution of toluene and formic acid, resulting in an oxidation reaction. The resulting product is then hydrolyzed, neutralized, and rectified to obtain 3,4-methylenedioxyphenol . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.

Industrial Production Methods: Industrial production of methylene dioxyphenol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylene dioxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts reagents.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

Antimicrobial Properties

MDP has shown promising antimicrobial activity against a range of pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values indicate that MDP can inhibit bacterial growth effectively.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.1
Listeria monocytogenes0.2
Aeromonas hydrophila0.15

These results suggest that MDP could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neurological Applications

Methylene blue, a derivative of MDP, has been investigated for its role in treating ifosfamide-induced encephalopathy (IIE). A retrospective study involving 88 patients indicated that methylene blue administration led to neurological improvements in 75% of cases treated . This suggests potential therapeutic applications for MDP derivatives in managing neurological disorders.

Cosmetic Applications

MDP is utilized in cosmetic formulations primarily as a UV filter due to its ability to absorb ultraviolet radiation effectively. The Scientific Committee on Consumer Safety (SCCS) assessed its safety profile for dermal applications, concluding that MDP does not pose significant risks when used at concentrations up to 10% in cosmetic products . This makes it a valuable ingredient in sunscreens and other skin care products.

Polymer Chemistry

In polymer science, MDP serves as a monomer for synthesizing various polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under UV exposure.

Property Before MDP Addition After MDP Addition
Tensile Strength (MPa)3045
UV ResistanceLowHigh

This enhancement is critical for applications in outdoor materials and coatings where longevity is essential.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MDP involved testing against various bacterial strains using the well-diffusion method. The results demonstrated significant zones of inhibition, confirming its effectiveness as an antimicrobial agent.

  • Tested Strains : MRSA, Escherichia coli, Pseudomonas aeruginosa
  • Results : Zones of inhibition ranged from 15 mm to 25 mm at concentrations of 0.1 mg/mL.

Case Study: Cosmetic Formulation Safety

A comprehensive review by the SCCS examined the safety of MDP in cosmetic formulations, focusing on dermal absorption and potential systemic effects. The study concluded that MDP's low absorption rates through human skin make it safe for use in cosmetics .

Mechanism of Action

The mechanism of action of methylene dioxyphenol involves its interaction with various molecular targets and pathways. For instance, sesamol, a derivative of this compound, exerts lipid-lowering effects by influencing molecular processes involved in fatty acid synthesis and oxidation, as well as cholesterol metabolism. It targets liver X receptor alpha, sterol regulatory element-binding protein-1, fatty acid synthase, peroxisome proliferator-activated receptor alpha, and AMP-activated protein kinase signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Methylene Dioxy or Dioxolane Groups

Safrole (4-Allyl-1,2-methylenedioxybenzene)
  • Structure : Contains a methylene dioxolane ring but lacks a hydroxyl group, substituted with an allyl group.
  • Properties : Naturally occurring in sassafras oil. Unlike sesamol, safrole is hepatotoxic and a precursor in illicit MDMA synthesis. Its lack of a hydroxyl group limits antioxidant activity.
  • Applications: Restricted use due to carcinogenicity; historically used as a flavoring agent .
Myristicin (5-Methoxy-1,3-benzodioxole with an allyl group)
  • Structure : Features a methoxy group and allyl substituent on the dioxolane ring.
  • Properties: Found in nutmeg; exhibits psychoactive effects at high doses. Weak antioxidant compared to sesamol due to reduced phenolic hydroxyl availability.
  • Applications : Used in traditional medicine but regulated due to toxicity .
3,4-Ethylene Dioxynitrobenzene
  • Structure : Similar dioxolane ring but substituted with a nitro group instead of hydroxyl.
  • Properties : Lacks antioxidant activity; nitro group imparts explosive properties. Primarily used in chemical synthesis .

Phenolic Derivatives with Different Substituents

Catechol (1,2-Dihydroxybenzene)
  • Structure : Parent compound of sesamol; lacks the methylene dioxolane bridge.
  • Properties : Strong reducing agent but highly reactive and toxic. Acts as a primary antioxidant but less stable than sesamol.
  • Applications : Industrial use in dyes and pharmaceuticals; restricted in food due to toxicity .
Eugenol (2-Methoxy-4-allylphenol)
  • Structure : Methoxy and allyl groups on the benzene ring.
  • Properties : Antioxidant and antimicrobial activity via hydroxyl group. Less effective than sesamol in radical scavenging due to steric hindrance from substituents.
  • Applications : Dental antiseptic and food flavoring .
3,4-Xylenol (3,4-Dimethylphenol)
  • Structure : Methyl groups at positions 3 and 4 instead of dioxolane.
  • Properties : Moderate antioxidant; methyl groups reduce polarity and solubility.
  • Applications : Precursor in resin production .

Functional Comparison: Antioxidant Mechanisms and Efficacy

Table 1: Antioxidant Properties of Sesamol vs. Related Compounds

Compound Antioxidant Type Key Mechanism IC50 (Radical Scavenging)* Applications
Sesamol Primary & Secondary Radical scavenging, metal chelation Not reported Food preservative, nutraceuticals
Catechol Primary Radical donation Low (high reactivity) Industrial synthesis
Eugenol Primary Radical scavenging Moderate Dentistry, flavoring
Safrole None N/A N/A Restricted use

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueKey Parameters AnalyzedRelevance to this compound
XRDCrystal structureConfirms polymer phase homogeneity
SEMSurface topographyDetects filler dispersion in composites
FT-IRBond vibrationsTracks curing reactions in epoxies

How can researchers resolve contradictions in photocatalytic degradation studies involving this compound derivatives?

Advanced Research Question
Discrepancies in degradation efficiency often arise from variations in experimental design:

  • Light source : Solar vs. UV irradiation alters activation energy .
  • Catalyst loading : Optimal ZnO:TiO₂ ratios (e.g., 2:1) enhance charge separation .
  • pH effects : Acidic conditions favor hydroxyl radical generation but may destabilize catalysts.
    Methodological recommendation : Standardize protocols using DOE (Design of Experiments) to isolate variables. Cross-validate results with HPLC-MS to identify intermediate degradation products .

What computational strategies predict structure-property relationships in this compound-modified epoxies?

Advanced Research Question
Molecular dynamics (MD) simulations and density functional theory (DFT) model cross-linking density and thermomechanical behavior. Key steps:

Parameterization : Use FT-IR/XRD data to define bond lengths and angles .

Simulation : Predict glass transition temperature (Tg) and dielectric constants under varying filler concentrations (e.g., TiO₂ at 1–2 wt%) .

Validation : Compare simulated results with experimental DMA (Dynamic Mechanical Analysis) data .

What are the environmental degradation pathways for this compound derivatives in aqueous systems?

Applied Research Question
Primary pathways include:

  • Photocatalysis : ZnO/TiO₂ under UV light generates ROS (reactive oxygen species) for bond cleavage .
  • Biodegradation : Microbial consortia (e.g., Pseudomonas) metabolize aromatic rings under aerobic conditions.
    Critical factors : Monitor dissolved oxygen, temperature, and co-contaminants (e.g., heavy metals) that inhibit degradation. Use LC-MS/MS to quantify degradation byproducts .

How do filler materials like TiO₂ nanoparticles enhance the dielectric properties of this compound-based epoxies?

Applied Research Question
TiO₂ increases permittivity (εr) by introducing interfacial polarization at the polymer-filler interface.
Experimental design :

  • Prepare composites with 0–2 wt% TiO₂.
  • Measure dielectric constants via impedance spectroscopy (1 kHz–1 MHz).
  • Key finding : 2 wt% TiO₂ raises εr from 3.2 (pure epoxy) to 4.8, but excess filler (>2 wt%) causes aggregation and dielectric loss .

Q. Table 2: Dielectric Properties of Epoxy/TiO₂ Composites

TiO₂ (wt%)εr (1 MHz)Tan δ (Loss Factor)
03.20.02
1.54.10.03
2.04.80.05

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile monomers .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Storage : Keep in amber bottles under inert gas (N₂) to prevent oxidation .
  • Waste disposal : Neutralize residual epichlorohydrin with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methylene dioxyphenol
Reactant of Route 2
Methylene dioxyphenol

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